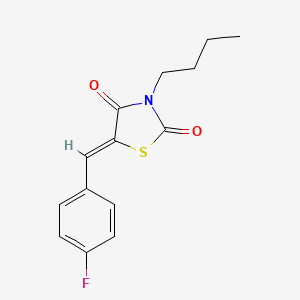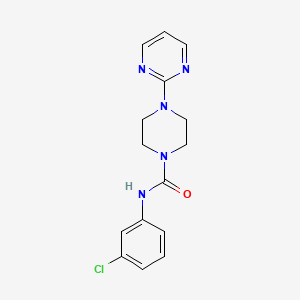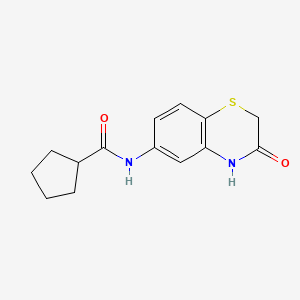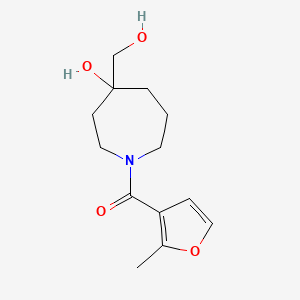
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative, which has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties.
科学的研究の応用
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. It has been shown to possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in animal models. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to possess anticancer properties by inducing apoptosis in cancer cells.
作用機序
The mechanism of action of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to induce apoptosis in cancer cells, which could potentially be used as a treatment for cancer.
実験室実験の利点と制限
One advantage of using 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential to be used as a tool to study various biological processes such as glucose and lipid metabolism, inflammation, and cell proliferation. Additionally, it has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties, which could potentially be used to develop novel therapies for these diseases. However, one limitation of using 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.
将来の方向性
There are several future directions for the study of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it could be used to develop novel therapies for diabetes, inflammation, and cancer. Furthermore, it could be used as a tool to study various biological processes such as glucose and lipid metabolism, inflammation, and cell proliferation. Finally, future studies could focus on evaluating the potential toxicity and safety of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione in various animal models.
In conclusion, 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It possesses antidiabetic, anti-inflammatory, and anticancer properties, and its mechanism of action involves the activation of the PPAR-γ pathway. Its advantages and limitations for lab experiments need to be carefully evaluated, and future studies could focus on identifying its molecular targets, developing novel therapies, and evaluating its potential toxicity and safety.
合成法
The synthesis of 3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3-butyl-2,4-thiazolidinedione in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-3-8-16-13(17)12(19-14(16)18)9-10-4-6-11(15)7-5-10/h4-7,9H,2-3,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJSHQKJRPYMH-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)

![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
![methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5404014.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)